SSTR Subtype Selectivity: Depreotide's Broader Profile vs. Octreotide and Lanreotide
Depreotide demonstrates a distinct receptor subtype selectivity profile compared to other clinically used somatostatin analogs, which is a primary determinant of its diagnostic performance [1]. While Octreotide (as DTPA‑octreotide) binds with high affinity primarily to Somatostatin Receptor Subtype 2 (SSTR2) and with low affinity to SSTR5, Depreotide exhibits high‑affinity binding to SSTR2, SSTR3, and SSTR5 [2]. This broader targeting capability is a key differentiator, as it allows Depreotide to detect tumors that predominantly express SSTR3, which may be missed by more SSTR2‑selective agents [3].
| Evidence Dimension | High‑Affinity Somatostatin Receptor Subtype Binding Profile |
|---|---|
| Target Compound Data | SSTR2, SSTR3, SSTR5 |
| Comparator Or Baseline | DTPA‑octreotide: SSTR2 (high), SSTR5 (low); DOTA‑lanreotide: SSTR2, 3, 4, 5 |
| Quantified Difference | Depreotide uniquely includes SSTR3 in its high‑affinity profile compared to DTPA‑octreotide, and excludes SSTR4 compared to DOTA‑lanreotide. |
| Conditions | In vitro receptor binding assays using cell membranes expressing human SSTR subtypes. |
Why This Matters
This differential profile directly impacts the choice of imaging agent; Depreotide may be the preferred agent for tumor types where SSTR3 is known to be a predominant receptor, providing a diagnostic advantage over SSTR2‑selective analogs.
- [1] Bodei L, et al. Somatostatin receptor imaging and therapy: An ever expanding choice. 2005. View Source
- [2] Virgolini I, et al. Molecular SPECT Imaging: An Overview. International Journal of Molecular Imaging. 2011. View Source
- [3] Reubi JC, et al. Somatostatin receptors and their subtypes in human tumors and in peritumoral vessels. Metabolism. 1996. View Source
